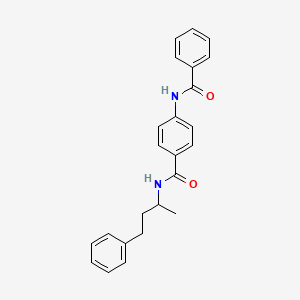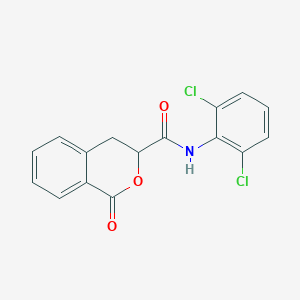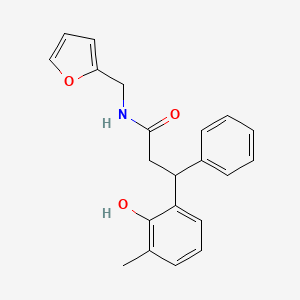
O-benzyl-N-(tert-butoxycarbonyl)tyrosylprolylglycinamide
Vue d'ensemble
Description
O-benzyl-N-(tert-butoxycarbonyl)tyrosylprolylglycinamide, commonly known as Boc-Tyr-Pro-Gly-NH-OBzl, is a peptide compound that has garnered significant attention in scientific research. This compound is synthesized through a complex process and has been shown to have numerous applications in the field of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of Boc-Tyr-Pro-Gly-NH-OBzl is complex and not fully understood. However, it is believed to act by binding to specific receptors on the surface of cells. This binding triggers a cascade of events that ultimately leads to the desired physiological effect. The exact mechanism of action of this compound is an area of active research and is still being explored.
Biochemical and Physiological Effects
Boc-Tyr-Pro-Gly-NH-OBzl has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Boc-Tyr-Pro-Gly-NH-OBzl has also been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Boc-Tyr-Pro-Gly-NH-OBzl in lab experiments is its ability to mimic the structure and function of certain proteins. This makes it a useful tool for studying protein-protein interactions and other biological processes. However, the synthesis of this compound is complex and requires a high level of skill and expertise. Additionally, the cost of synthesizing this compound is relatively high, which can be a limitation for some research groups.
Orientations Futures
There are several future directions for the use of Boc-Tyr-Pro-Gly-NH-OBzl in scientific research. One area of interest is the development of new drugs and therapies based on the anti-inflammatory and anti-cancer properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of Boc-Tyr-Pro-Gly-NH-OBzl. This could lead to the development of new drugs and therapies that target specific receptors on the surface of cells. Finally, the use of Boc-Tyr-Pro-Gly-NH-OBzl in the study of protein-protein interactions is an area of active research and is likely to yield new insights into various biological processes.
Applications De Recherche Scientifique
Boc-Tyr-Pro-Gly-NH-OBzl has been widely used in scientific research due to its ability to mimic the structure and function of certain proteins. This compound has been used in the study of protein-protein interactions, which is crucial for understanding various biological processes. Furthermore, Boc-Tyr-Pro-Gly-NH-OBzl has been used in the development of new drugs and therapies. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for future drug development.
Propriétés
IUPAC Name |
tert-butyl N-[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O6/c1-28(2,3)38-27(36)31-22(26(35)32-15-7-10-23(32)25(34)30-17-24(29)33)16-19-11-13-21(14-12-19)37-18-20-8-5-4-6-9-20/h4-6,8-9,11-14,22-23H,7,10,15-18H2,1-3H3,(H2,29,33)(H,30,34)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCGCSANDQSCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4079986.png)
![N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B4079990.png)
![1-{3-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propyl}-3-methyl-1H-pyrazole](/img/structure/B4079995.png)
![5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B4079996.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B4080008.png)


![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate](/img/structure/B4080032.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4080034.png)
![N-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4080040.png)
![N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B4080047.png)
![N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4080055.png)
![3-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-propanol](/img/structure/B4080062.png)